![molecular formula C14H19ClN4 B1464009 1-[(1-フェニル-1H-ピラゾール-4-イル)メチル]ピペラジン二塩酸塩 CAS No. 1311316-45-6](/img/structure/B1464009.png)
1-[(1-フェニル-1H-ピラゾール-4-イル)メチル]ピペラジン二塩酸塩
概要
説明
“1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is a compound that has a pyrazole core . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Molecular Structure Analysis
The molecular structure of pyrazole comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The empirical formula of “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is C10H12ClN3 .
Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .
Physical and Chemical Properties Analysis
The molecular weight of “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is 209.68 . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
抗炎症作用と鎮痛作用
1-[(1-フェニル-1H-ピラゾール-4-イル)メチル]ピペラジン二塩酸塩: は、その潜在的な抗炎症作用と鎮痛作用について研究されています。研究によると、この化合物の誘導体は、さまざまなモデルにおいて炎症と痛みを大幅に軽減することが示されています。 例えば、Inflammopharmacologyに掲載されたある研究では、新しいピペラジン化合物(LQFM182)の抗侵害受容作用と抗炎症作用が調査され、浮腫形成と炎症促進性サイトカインIL-1βおよびTNF-αの減少に有望な結果が示されました .
抗糖尿病薬の開発
この化合物は、非ラセミγ-二環式ヘテロアリールピペラジンおよびヘテロアリールピペリジン置換プロリニルチアゾリジン合成の中間体として役立ちます。 これらの分子は、糖尿病の治療に重要な選択的な経口活性ジペプチジルペプチダーゼ4阻害剤として特定されています .
抗結核薬
この化合物は、新規複素環式カルコンの設計および合成に使用されてきました。 これらのカルコンには、化合物VIIIとその類似体が含まれ、抗結核特性について評価されており、インシリコ設計、QSAR駆動のバーチャルスクリーニング、実験的評価を組み合わせて、有望な抗結核薬を特定しています .
殺虫活性
1-フェニルピラゾールの誘導体は、私たちの注目する化合物のコア構造を含み、昆虫のGABA受容体の塩化物チャネルを標的にするように設計されています。 これらの化合物は、感受性および耐性のある両方の害虫に対して優れた殺虫活性を示し、1-[(1-フェニル-1H-ピラゾール-4-イル)メチル]ピペラジン二塩酸塩が新しい殺虫剤の開発において可能性を秘めていることを強調しています .
複素環式化合物の合成
この化合物は、さまざまな複素環式化合物の合成にも使用されます。 これらの合成された化合物は、特定の標的相互作用を持つ新規薬物の開発など、化学や薬理学のさまざまな分野で潜在的な用途があります .
化学分析と品質管理
化学分析と品質管理の分野では、1-[(1-フェニル-1H-ピラゾール-4-イル)メチル]ピペラジン二塩酸塩は参照化合物として使用されます。 分子量や純度などの特性が十分に文書化されているため、NMR、HPLC、LC-MS、およびUPLCなどの技術で化学製品の品質と一貫性を保証するために適しています .
作用機序
While the specific mechanism of action for “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is not mentioned in the search results, it’s worth noting that pyrazole derivatives are often used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Safety and Hazards
将来の方向性
Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . They are expected to continue being the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
生化学分析
Biochemical Properties
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitric oxide synthase and muscarinic receptors, influencing their activity . These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways.
Cellular Effects
The effects of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect cardiovascular function by altering mean arterial pressure, heart rate, and renal sympathetic nerve activity . Additionally, it has been observed to induce changes in vascular tension and relaxation in isolated aortic rings .
Molecular Mechanism
At the molecular level, 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride exerts its effects through various mechanisms. It binds to muscarinic receptors and nitric oxide synthase, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and subsequent physiological effects. The compound’s ability to modulate muscarinic signaling pathways is particularly noteworthy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its cardiovascular effects, such as changes in mean arterial pressure and heart rate, can be observed over a period of time following administration . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride vary with different dosages in animal models. At lower doses, it has been observed to reduce mean arterial pressure and increase heart rate in a dose-dependent manner . At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with nitric oxide synthase can influence the production of nitric oxide, a critical signaling molecule
Transport and Distribution
The transport and distribution of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with piperazine in the presence of a reducing agent to form the intermediate 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride.", "Starting Materials": [ "1-phenyl-1H-pyrazole-4-carbaldehyde", "piperazine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-phenyl-1H-pyrazole-4-carbaldehyde is reacted with piperazine in the presence of a reducing agent to form the intermediate 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine.", "Step 2: The intermediate 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine is reacted with hydrochloric acid to form the final product, 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride." ] } | |
CAS番号 |
1311316-45-6 |
分子式 |
C14H19ClN4 |
分子量 |
278.78 g/mol |
IUPAC名 |
1-[(1-phenylpyrazol-4-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17;/h1-5,10,12,15H,6-9,11H2;1H |
InChIキー |
NASHTQOMHLWHHQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl.Cl |
正規SMILES |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)


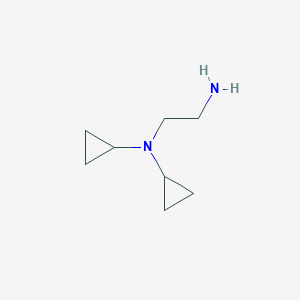

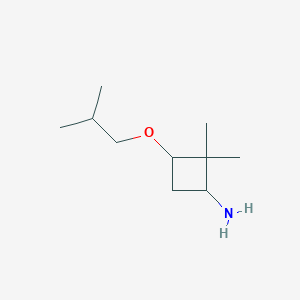
![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
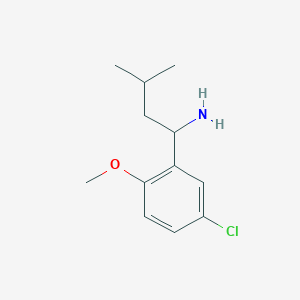
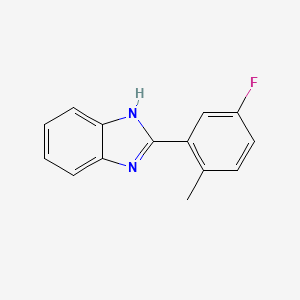

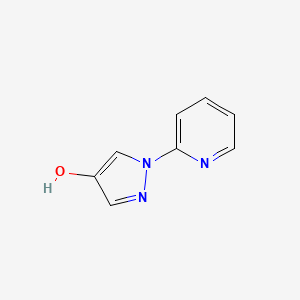
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
